2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an oxane ring, a phenyl group, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Amide Bond Formation: The amide bond is formed by reacting an amine with an acyl chloride or anhydride. In this case, N-methylamine reacts with 2-phenylacetyl chloride to form N-methyl-2-phenylacetamide.
Substitution Reaction: The oxane ring is then introduced through a substitution reaction where the amide nitrogen attacks the oxane precursor, forming the desired compound.
Hydrochloride Formation: Finally, the hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amide nitrogen.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the ring oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Products may include phenolic derivatives or N-oxides.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming azides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amide and phenyl groups, which are common motifs in bioactive molecules.
Medicine
In medicine, the compound may serve as a lead compound for drug development. Its structural features suggest potential activity as an analgesic or anti-inflammatory agent, although further research is needed to confirm these properties.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The amide bond and phenyl ring allow it to bind to proteins or enzymes, potentially inhibiting their activity. The oxane ring may enhance its binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methyl-N-(tetrahydrofuran-4-yl)-2-phenylacetamide hydrochloride: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-amino-N-methyl-N-(oxan-4-yl)-2-benzylacetamide hydrochloride: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide hydrochloride is unique due to the presence of the oxane ring, which can impart different chemical and biological properties compared to similar compounds with different ring systems or substituents
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-methyl-N-(oxan-4-yl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-16(12-7-9-18-10-8-12)14(17)13(15)11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSIMKPKCGMRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.